molecular formula C37H68N2O7 B1683286 WB-3559 B CAS No. 96053-96-2

WB-3559 B

Cat. No.: B1683286
CAS No.: 96053-96-2
M. Wt: 652.9 g/mol
InChI Key: SFBPGKGOOXACGN-NLJOXVMWSA-N
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Description

WB-3559 B is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WB-3559 B typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then coupled through amide bond formation and esterification reactions. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, with catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

WB-3559 B undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide and ester groups can be reduced to their corresponding amines and alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group produces an alcohol.

Scientific Research Applications

WB-3559 B has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of WB-3559 B involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-2-methyl-2-[(sulfooxy)methyl]propanoic acid
  • 3-hydroxy-2-(hydroxymethyl)-2-[(sulfooxy)methyl]propanoic acid

Uniqueness

Compared to similar compounds, WB-3559 B stands out due to its complex structure and the presence of multiple functional groups

Properties

CAS No.

96053-96-2

Molecular Formula

C37H68N2O7

Molecular Weight

652.9 g/mol

IUPAC Name

3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid

InChI

InChI=1S/C37H68N2O7/c1-30(2)23-19-15-11-7-5-9-13-17-21-25-32(27-34(41)38-28-35(42)39-33(29-40)37(44)45)46-36(43)26-22-18-14-10-6-8-12-16-20-24-31(3)4/h14,18,30-33,40H,5-13,15-17,19-29H2,1-4H3,(H,38,41)(H,39,42)(H,44,45)/b18-14+

InChI Key

SFBPGKGOOXACGN-NLJOXVMWSA-N

Isomeric SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CC/C=C/CCCCCCCC(C)C

SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCC(CC(=O)NCC(=O)NC(CO)C(=O)O)OC(=O)CCC=CCCCCCCCC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WB 3559 B;  WB-3559 B;  WB3559 B.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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